molecular formula C8H8F2O B068082 4,5-Difluoro-2,3-dimethylphenol CAS No. 182011-09-2

4,5-Difluoro-2,3-dimethylphenol

Cat. No.: B068082
CAS No.: 182011-09-2
M. Wt: 158.14 g/mol
InChI Key: IROZJIVUUWIDKB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,3-dimethylphenol is a fluorinated aromatic compound characterized by fluorine atoms at the 4- and 5-positions, methyl groups at the 2- and 3-positions, and a hydroxyl group at the 1-position. The strategic placement of electron-withdrawing fluorine atoms and electron-donating methyl groups confers unique physicochemical properties, such as moderate acidity, steric hindrance, and lipophilicity.

Properties

CAS No.

182011-09-2

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4,5-difluoro-2,3-dimethylphenol

InChI

InChI=1S/C8H8F2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3

InChI Key

IROZJIVUUWIDKB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1O)F)F)C

Canonical SMILES

CC1=C(C(=C(C=C1O)F)F)C

Synonyms

Phenol, 4,5-difluoro-2,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5-Difluoro-2,3-dimethylphenol with structurally related fluorophenols:

Compound Name Substituents Key Functional Groups Notable Properties
This compound 4,5-F; 2,3-CH₃; 1-OH Fluorine, Methyl, Hydroxyl Moderate acidity, lipophilic
4,5-Difluoro-2-nitrophenol 4,5-F; 2-NO₂; 1-OH Fluorine, Nitro, Hydroxyl High acidity (pKa ~4.0)
2,4-Difluoro-3-boronate phenol 2,4-F; 3-boronate; 1-OH Fluorine, Boronate, Hydroxyl Suzuki coupling applications
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) 1,5-F; 2,4-NO₂ Fluorine, Nitro Bifunctional reagent

Acidity and Reactivity

  • This compound: The electron-donating methyl groups slightly offset the electron-withdrawing effect of fluorine, resulting in a pKa comparable to phenol (~10), though lower than nitro-substituted analogs.
  • 4,5-Difluoro-2-nitrophenol: The nitro group significantly enhances acidity (pKa ~4.0), making it more reactive in deprotonation-driven reactions compared to the methyl-substituted compound .
  • DFDNB : Lacks a hydroxyl group but features two nitro groups, enabling nucleophilic aromatic substitution reactions for synthesizing heterocycles like benzimidazoles .

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